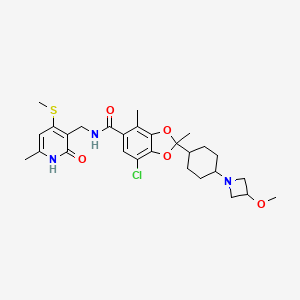

Ezh2-IN-11

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H36ClN3O5S |

|---|---|

Molecular Weight |

562.1 g/mol |

IUPAC Name |

7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34) |

InChI Key |

CAAWBLRXQXMGHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |

Origin of Product |

United States |

Foundational & Exploratory

EZH2 Inhibitor EI1: A Comprehensive Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1] This post-translational modification leads to transcriptional repression and plays a critical role in cellular processes such as proliferation, differentiation, and development. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1]

This technical guide provides an in-depth analysis of EI1 , a potent and selective small molecule inhibitor of EZH2. Also known as Ezh2-IN-11, EI1 is an S-Adenosyl methionine (SAM)-competitive inhibitor, demonstrating high affinity for both wild-type and mutant forms of EZH2.[1] This document details the target specificity and selectivity of EI1, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers in their exploration of EZH2 biology and the development of novel epigenetic therapies.

Data Presentation: Quantitative Analysis of EI1 Potency and Selectivity

The inhibitory activity of EI1 has been rigorously characterized against a panel of histone methyltransferases (HMTs) to establish its potency and selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of EI1 against various HMTs.

| Target Enzyme | EI1 IC50 (nM) | Fold Selectivity vs. EZH2 (WT) |

| EZH2 (Wild-Type) | 15 | 1 |

| EZH2 (Y641F Mutant) | 13 | ~1.2 |

| EZH1 | 1,340 | ~90 |

| G9a | >100,000 | >6,667 |

| Suv39H2 | >100,000 | >6,667 |

| Set7/9 | >100,000 | >6,667 |

| CARM1 | >100,000 | >6,667 |

| SmyD2 | >100,000 | >6,667 |

| Dot1L | >100,000 | Not specified |

| MLL | >100,000 | Not specified |

| NSD3 | >100,000 | Not specified |

| SETD2 | >100,000 | Not specified |

| SETD8 | >100,000 | Not specified |

Data compiled from multiple sources.[1]

Experimental Protocols

Biochemical Assay for EZH2 Inhibition

This protocol outlines the methodology for determining the in vitro potency of EI1 against the EZH2/PRC2 complex.

1. Reagents and Materials:

-

Recombinant human PRC2 complex (containing EZH2, SUZ12, EED, RbAP48, and AEBP2)

-

Histone H3 (1-21) peptide (substrate)

-

S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) (cofactor)

-

EI1 (or other test compounds) dissolved in DMSO

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA

-

Scintillation fluid

-

Microplates (e.g., 96-well)

2. Procedure:

-

Prepare serial dilutions of EI1 in DMSO.

-

In a microplate, combine the recombinant PRC2 complex, the histone H3 peptide substrate, and the assay buffer.

-

Add the diluted EI1 or DMSO (vehicle control) to the wells.

-

Initiate the methyltransferase reaction by adding [3H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each EI1 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Assay for H3K27 Methylation

This protocol describes a method to assess the ability of EI1 to inhibit H3K27 methylation in a cellular context.

1. Reagents and Materials:

-

Cancer cell line (e.g., WSU-DLCL2, a diffuse large B-cell lymphoma line with an EZH2 Y641F mutation)

-

Cell culture medium and supplements

-

EI1 dissolved in DMSO

-

Lysis buffer

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3

-

Secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

2. Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of EI1 or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the dose-dependent reduction in H3K27me3 levels.

Mandatory Visualizations

EZH2 Signaling Pathway

References

Ezh2-IN-11: A Potent and Selective EZH2 Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of Ezh2-IN-11, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation and has emerged as a significant target in oncology.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the molecular formula C28H36ClN3O5S. Its chemical identity is well-defined by its CAS number and various chemical structure notations.

| Property | Value |

| Molecular Formula | C28H36ClN3O5S |

| Molecular Weight | 562.12 g/mol |

| CAS Number | 2387402-80-2[1] |

| SMILES | CC1=C2C(OC(C)(O2)C3CCC(CC3)N4CC(OC)C4)=C(Cl)C=C1C(NCC5=C(SC)C=C(C)NC5=O)=O[1] |

| InChI | InChI=1S/C28H36ClN3O5S/c1-15-13-20(14-32-28(34)19-12-21(29)25-16(2)10-22(38-27(3,4)23(25)35-19)11-17(15)30-24(33)26(36-5)31-22)9-18(37-6)30-24/h9-13,17,22-23,26H,14H2,1-6H3,(H,31,33) |

Pharmacological Properties

This compound is characterized as a potent inhibitor of EZH2. While specific quantitative pharmacological data such as IC50 values are not widely published, its origin from patent literature (WO2019204490A1) suggests that such data has been generated and would be found within that document. For context, other potent and selective EZH2 inhibitors exhibit IC50 values in the low nanomolar range.

Mechanism of Action and Signaling Pathway

This compound, as an EZH2 inhibitor, functions by targeting the catalytic SET domain of EZH2, thereby preventing the methylation of its primary substrate, Histone H3 at lysine 27 (H3K27). This inhibition of H3K27 trimethylation (H3K27me3) leads to the reactivation of tumor suppressor genes that are epigenetically silenced in various cancers.

The following diagram illustrates the canonical PRC2-mediated gene silencing pathway and the point of intervention for EZH2 inhibitors like this compound.

Caption: EZH2 signaling and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating EZH2 inhibitors, the following outlines a general approach for a biochemical and a cell-based assay.

Biochemical EZH2 Inhibition Assay (General Protocol)

This assay measures the ability of this compound to inhibit the methyltransferase activity of the recombinant PRC2 complex.

Caption: Workflow for a biochemical EZH2 inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is diluted in assay buffer.

-

A histone H3 peptide substrate is prepared at a suitable concentration.

-

S-adenosyl-L-methionine (SAM), the methyl donor, is prepared. Often, a radiolabeled version ([3H]-SAM) is used for detection.

-

This compound is serially diluted in DMSO and then in assay buffer to achieve a range of final concentrations.

-

-

Reaction Incubation:

-

The PRC2 complex, histone H3 substrate, and this compound are pre-incubated together in a microplate.

-

The reaction is initiated by the addition of SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).

-

-

Detection of Methylation:

-

The reaction is stopped, and the level of H3K27me3 is quantified. This can be achieved through various methods:

-

Radiometric Assay: If using [3H]-SAM, the radiolabeled histone H3 is captured, and the radioactivity is measured using a scintillation counter.

-

ELISA-based Assay: An antibody specific to H3K27me3 is used to detect the product.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a donor and acceptor fluorophore pair to detect the methylated product.

-

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO).

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable sigmoidal curve.

-

Cellular Assay for H3K27me3 Inhibition (General Protocol)

This assay assesses the ability of this compound to penetrate cells and inhibit EZH2 activity in a cellular context.

Caption: Workflow for a cellular H3K27me3 inhibition assay.

Methodology:

-

Cell Culture and Treatment:

-

Select a cancer cell line known to be sensitive to EZH2 inhibition (e.g., a diffuse large B-cell lymphoma line with an EZH2 mutation).

-

Seed the cells in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Cell Lysis and Protein Extraction (for Western Blot):

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for H3K27me3.

-

Use an antibody against total histone H3 as a loading control.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of H3K27me3.

-

-

Alternative Analysis Methods:

-

Intracellular Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against H3K27me3 for analysis by flow cytometry.

-

Immunofluorescence: Grow cells on coverslips, treat with this compound, then fix, permeabilize, and stain with an H3K27me3 antibody. Visualize the subcellular localization and intensity of the signal by microscopy.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of EZH2 and the therapeutic potential of its inhibition. Its well-defined chemical structure provides a solid foundation for structure-activity relationship studies. While detailed public data on its potency and solubility are limited, the general protocols provided herein offer a starting point for its characterization in both biochemical and cellular systems. For more specific and quantitative data, researchers are encouraged to consult the primary patent literature.

References

The Discovery and Biological Characterization of EZH2 Inhibitor EI1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphomas (DLBCL) and rhabdoid tumors.[1] This has positioned EZH2 as a compelling therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of EI1, a potent and selective small molecule inhibitor of EZH2.

Discovery of EI1

EI1 was identified through a high-throughput screening of a chemical library using a recombinant PRC2 complex. The screening aimed to discover compounds that could inhibit the methyltransferase activity of EZH2. EI1 emerged from a chemical scaffold identified in this screen and was subsequently optimized for potency and selectivity.

Synthesis of EI1

While the detailed, step-by-step synthesis protocol for EI1 has not been made publicly available in the reviewed scientific literature, its chemical structure has been disclosed.

Chemical Structure of EI1:

References

Ezh2-IN-11 as a chemical probe for EZH2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27), a mark primarily associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[4] This guide provides a comprehensive overview of the chemical probe UNC1999, a potent and selective inhibitor of EZH2 and its close homolog EZH1, as a tool for studying the biological functions of these enzymes. Due to the lack of specific public information on a probe named "Ezh2-IN-11," this guide will focus on the well-characterized and functionally similar probe, UNC1999.

Core Compound: UNC1999

UNC1999 is a first-in-class, orally bioavailable small molecule inhibitor of EZH2 and EZH1. It acts as a competitive inhibitor of the cofactor S-adenosyl-L-methionine (SAM), thereby blocking the methyltransferase activity of the PRC2 complex. An important feature of UNC1999 as a chemical probe is the availability of a structurally similar but biologically inactive control compound, UNC2400, which can be used to distinguish on-target from off-target effects in cellular and in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for UNC1999, providing a comprehensive profile of its biochemical and cellular activity.

Table 1: Biochemical Activity of UNC1999

| Target | Assay Type | IC50 | Ki | Notes |

| EZH2 (wild-type) | Radioactive Methyltransferase Assay | <10 nM | 4,700 nM (for sigma1) | Potent inhibition of wild-type EZH2. The Ki value for sigma1 indicates off-target binding at higher concentrations. |

| EZH2 (Y641N mutant) | Radioactive Methyltransferase Assay | Potent | Not Reported | Effectively inhibits the common cancer-associated mutant. |

| EZH1 | Radioactive Methyltransferase Assay | 45 nM | Not Reported | Potent dual inhibitor of EZH1 and EZH2. |

Table 2: Cellular Activity of UNC1999

| Cell Line | Assay Type | IC50 / EC50 | Notes |

| MCF10A (human breast epithelial) | H3K27me3 Reduction (In-Cell Western) | 124 ± 11 nM | Demonstrates potent on-target activity in a non-cancerous cell line. |

| DB (human DLBCL, EZH2 Y641N) | Cell Proliferation | EC50 = 633 ± 101 nM | Shows selective killing of lymphoma cells harboring the EZH2 mutation. |

| MDA-MB-231 (human breast cancer) | Cell Proliferation | 14.69 µM | |

| BTICs (glioblastoma brain tumor-initiating cells) | Cell Health (alamarBlue) | 2-5 µM | Effective against glioblastoma stem-like cells. |

| HT-29 (human colon cancer) | H3K27me3 Reduction (Western Blot) | Effective at various concentrations | Demonstrates target engagement in colon cancer cells. |

| HCT-15 (human colon cancer) | H3K27me3 Reduction (Western Blot) | Effective at various concentrations | Demonstrates target engagement in colon cancer cells. |

| Multiple Myeloma Cell Lines | Cell Viability (AlamarBlue) | Dose-dependent reduction | Effective against various multiple myeloma cell lines. |

Table 3: In Vivo Pharmacokinetics of UNC1999 (in mice)

| Administration | Dose | Cmax | Notes |

| Intraperitoneal (IP) | 15 mg/kg | 9,700 - 11,800 nM | Plasma concentrations maintained above cellular IC50 for ~12 hours. |

| Intraperitoneal (IP) | 50 mg/kg | 9,700 - 11,800 nM | Plasma concentrations maintained above cellular IC50 for 24 hours. |

| Intraperitoneal (IP) | 150 mg/kg | 9,700 - 11,800 nM | Plasma concentrations maintained above cellular IC50 for 24 hours. Well-tolerated. |

| Oral | 50 mg/kg | 4,700 nM | Good oral bioavailability with plasma concentrations above cellular IC50 for ~20 hours. |

Table 4: Selectivity Profile of UNC1999

| Target Class | Number of Targets Tested | Selectivity | Notes |

| Methyltransferases (other than EZH1) | 15 | >10,000-fold | Highly selective against a broad panel of other histone and DNA methyltransferases. |

| Receptors and Enzymes | Broad Panel | Little to no cross-reactivity | Demonstrates a clean off-target profile. |

Experimental Protocols

Detailed methodologies are crucial for the effective use of chemical probes. Below are protocols for key experiments cited in the characterization of UNC1999.

Biochemical Assays

1. Radioactive Methyltransferase Inhibition Assay

-

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by the EZH2/PRC2 complex. Inhibition of this transfer by a compound results in a decreased radioactive signal.

-

Protocol:

-

Prepare a reaction mixture containing the five-component PRC2 complex (EZH2, EED, SUZ12, RBAP48, and AEBP2) at a final concentration of 5 nM.

-

Add the histone substrate (e.g., core histones or a specific peptide) at a concentration of 0.05 µM.

-

Add [3H]-labeled SAM at a concentration of 1 µM.

-

Add varying concentrations of the test compound (e.g., UNC1999).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and capture the methylated histones on a filter plate.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cellular Assays

1. In-Cell Western Blot for H3K27me3 Reduction

-

Principle: This assay quantifies the levels of a specific protein modification (H3K27me3) within cells grown in a microplate format.

-

Protocol:

-

Seed cells (e.g., MCF10A) in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of UNC1999 or the negative control UNC2400 for a specified duration (e.g., 72 hours).

-

Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody specific for H3K27me3 and a normalization antibody (e.g., total Histone H3).

-

Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for H3K27me3 and normalize it to the total histone H3 signal.

-

Calculate the IC50 value for H3K27me3 reduction.

-

2. Cell Proliferation Assay (e.g., AlamarBlue)

-

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

-

Protocol:

-

Seed cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a defined period (e.g., 5-8 days).

-

Add the AlamarBlue reagent to each well and incubate for a few hours.

-

Measure the fluorescence or absorbance of the metabolized reagent.

-

Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in cell proliferation.

-

In Vivo Experiments

1. Pharmacokinetic Analysis in Mice

-

Principle: This experiment determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

-

Protocol:

-

Administer UNC1999 to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at different doses.

-

Collect blood samples at various time points after administration.

-

Process the blood samples to isolate plasma.

-

Analyze the concentration of UNC1999 in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Plot the plasma concentration of the compound over time to determine key pharmacokinetic parameters like Cmax (maximum concentration) and bioavailability.

-

Visualizations

Signaling Pathway Diagram

Caption: EZH2 Signaling and Inhibition by UNC1999.

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]

- 3. embopress.org [embopress.org]

- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2-IN-11: A Technical Guide to its Role in H3K27 Methylation Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and mechanism of Ezh2-IN-11, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. By competitively binding to the S-adenosylmethionine (SAM) cofactor binding site, this compound effectively abrogates the trimethylation of Histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification implicated in the pathogenesis of various cancers. This document provides a comprehensive overview of the quantitative biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a pivotal role in gene silencing by depositing the H3K27me3 mark on chromatin.[1] This repressive mark leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors.[2] In numerous cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and oncogenesis.

This compound acts as a small molecule inhibitor that targets the catalytic activity of EZH2. Its mechanism of action is primarily through competition with the methyl donor, SAM, for binding to the EZH2 active site. This prevents the transfer of a methyl group to H3K27, thereby reducing global H3K27me3 levels and leading to the reactivation of silenced tumor suppressor genes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against wild-type EZH2 and its effect on cellular H3K27 methylation.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Wild-Type EZH2 | Biochemical Assay | 1 - 10 | Patent: WO2019204490A1 |

Table 1: Biochemical Inhibitory Activity of this compound against Wild-Type EZH2. The half-maximal inhibitory concentration (IC50) was determined using a purified EZH2 enzyme complex in a biochemical assay format.

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | Lymphoma Cells | Cellular H3K27me3 | 10 - 50 | Patent: WO2019204490A1 |

Table 2: Cellular Inhibitory Activity of this compound on H3K27 Methylation. The IC50 value represents the concentration of this compound required to reduce H3K27 trimethylation by 50% in a cellular context.

Signaling Pathway and Inhibitory Logic

The following diagram illustrates the canonical PRC2-mediated gene silencing pathway and the point of intervention for this compound.

Caption: EZH2 inhibition pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures outlined in patent WO2019204490A1.

Biochemical EZH2 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified human EZH2 complex.

Materials:

-

Purified recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Histone H3 peptide (amino acids 21-44) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation fluid

-

Filter plates (e.g., Millipore MSFBN6B50)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex and the histone H3 peptide substrate in the assay buffer.

-

Serially dilute this compound in DMSO and then add to the reaction mixture to achieve the desired final concentrations. A DMSO control is run in parallel.

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide substrate.

-

Wash the filter plate multiple times with TCA to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well of the dried filter plate.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Cellular H3K27me3 Inhibition Assay

Objective: To measure the ability of this compound to inhibit H3K27 trimethylation in a cellular context.

Materials:

-

A suitable cancer cell line with detectable levels of H3K27me3 (e.g., a lymphoma cell line)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

Secondary antibody conjugated to a detectable molecule (e.g., HRP or a fluorescent dye)

-

Detection reagents (e.g., ECL for Western blotting or fluorescent substrate for ELISA-based formats)

-

Microplate reader or Western blotting imaging system

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-treated control.

-

After the treatment period, wash the cells with PBS and lyse them to extract cellular proteins.

-

Quantify the protein concentration in each lysate.

-

Analyze the levels of H3K27me3 and total Histone H3 in each lysate using an appropriate method, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.

-

ELISA-based assay (e.g., In-Cell Western, AlphaLISA): Utilize a microplate-based immunoassay to quantify the target proteins.

-

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.

-

Calculate the percent inhibition of H3K27me3 for each concentration of this compound relative to the DMSO-treated control.

-

Determine the cellular IC50 value by fitting the dose-response curve using a suitable data analysis software.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing an EZH2 inhibitor like this compound.

References

In Vitro Characterization of Ezh2-IN-11: A Technical Overview

Disclaimer: This document provides a representative technical guide on the in vitro characterization of a potent and selective EZH2 inhibitor, presented as Ezh2-IN-11. Specific experimental data for a compound designated "this compound" is not publicly available. The quantitative data and experimental protocols detailed herein are synthesized from publicly accessible research on other well-characterized EZH2 inhibitors and are intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1] This methylation event, particularly trimethylation (H3K27me3), leads to chromatin compaction and transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma and certain solid tumors.[1] Consequently, the development of small molecule inhibitors targeting EZH2 has emerged as a promising therapeutic strategy in oncology.

This compound is a potent and selective inhibitor of EZH2. This guide provides an in-depth overview of the typical in vitro characterization of such an inhibitor, encompassing its biochemical and cellular activity, selectivity profile, and the experimental methodologies employed for its evaluation.

Biochemical Characterization

The primary biochemical assessment of an EZH2 inhibitor involves determining its potency against the purified PRC2 complex. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Table 1: Illustrative Biochemical Potency of a Representative EZH2 Inhibitor

| Enzyme Complex | Assay Format | Substrate | IC50 (nM) | Ki (nM) |

| Wild-Type PRC2 | Radioactive | Histone H3 Peptide | 5 | 2.5 |

| Wild-Type PRC2 | TR-FRET | Nucleosomes | 10 | N/A |

| Y641N Mutant PRC2 | Radioactive | Histone H3 Peptide | 3 | 1.5 |

| A677G Mutant PRC2 | Radioactive | Histone H3 Peptide | 4 | 2.0 |

N/A: Not Applicable

Experimental Protocol: Radioactive Filter-Binding Assay for PRC2 Inhibition

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the PRC2 complex.

Materials:

-

Purified human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)

-

Histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Unlabeled S-adenosyl-L-methionine (SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 2.5 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM DTT

-

This compound (or representative inhibitor) serially diluted in DMSO

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Filter plates (e.g., 96-well glass fiber)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing PRC2 complex, histone H3 peptide substrate, and unlabeled SAM in the assay buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction by adding cold 10% TCA.

-

Transfer the reaction mixture to a filter plate and wash multiple times with 10% TCA to remove unincorporated [³H]-SAM.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Characterization

Cellular assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. The primary cellular endpoint for EZH2 inhibitors is the reduction of global H3K27me3 levels.

Table 2: Illustrative Cellular Potency of a Representative EZH2 Inhibitor

| Cell Line | Cancer Type | EZH2 Status | Assay | IC50 (nM) |

| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641N Mutant | H3K27me3 ELISA | 20 |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | H3K27me3 Western Blot | 25 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Y641F Mutant | H3K27me3 In-Cell Western | 30 |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | H3K27me3 ELISA | 150 |

Experimental Protocol: In-Cell Western Assay for H3K27me3 Inhibition

This high-throughput immunofluorescence-based assay quantifies the levels of H3K27me3 within cells cultured in a microplate format.

Materials:

-

Cancer cell line of interest (e.g., Pfeiffer)

-

Cell culture medium and supplements

-

This compound (or representative inhibitor) serially diluted in DMSO

-

Fixation Solution: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies: Rabbit anti-H3K27me3 and Mouse anti-Histone H3 (total H3 control)

-

Secondary Antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies

-

Imaging system capable of detecting near-infrared fluorescence (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serially diluted this compound or DMSO for 72 hours.

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 20 minutes.

-

Block non-specific antibody binding with 5% BSA for 1.5 hours.

-

Incubate the cells with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween 20.

-

Incubate with IRDye®-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells and allow the plate to dry.

-

Scan the plate on a near-infrared imaging system to quantify the fluorescence intensity for both H3K27me3 and total H3.

-

Normalize the H3K27me3 signal to the total H3 signal.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Selectivity Profile

To be a valuable research tool and a potential therapeutic agent, an EZH2 inhibitor should exhibit high selectivity for its intended target over other related enzymes, particularly other histone methyltransferases (HMTs).

Table 3: Illustrative Selectivity Profile of a Representative EZH2 Inhibitor

| Methyltransferase | IC50 (nM) | Selectivity Fold (vs. EZH2 WT) |

| EZH2 (WT) | 5 | 1 |

| EZH1 | 500 | 100 |

| G9a | >50,000 | >10,000 |

| SETD7 | >50,000 | >10,000 |

| SUV39H1 | >50,000 | >10,000 |

| PRMT1 | >50,000 | >10,000 |

| DNMT1 | >50,000 | >10,000 |

Visualizations

EZH2 Signaling Pathway

Caption: Simplified EZH2 signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for In Vitro Characterization

Caption: General experimental workflow for the in vitro characterization of an EZH2 inhibitor.

Logical Relationship of SAM-Competitive Inhibition

Caption: Logical diagram illustrating the SAM-competitive mechanism of action for this compound.

References

Ezh2-IN-11: A Technical Guide to a Novel EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to chromatin compaction and transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Ezh2-IN-11, a novel EZH2 inhibitor. Information regarding its mechanism of action, impact on gene expression, and relevant experimental protocols are detailed herein, based on available patent literature and established methodologies for characterizing EZH2 inhibitors.

Introduction to EZH2 and Its Role in Gene Expression

EZH2 is a key epigenetic regulator that, as part of the PRC2 complex, catalyzes the methylation of H3K27.[1][2] This epigenetic mark is a hallmark of facultative heterochromatin, leading to the silencing of target gene expression. The PRC2 complex and its catalytic subunit EZH2 are crucial for normal development, including cell fate decisions and differentiation.[3] However, in various cancers, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[4]

The inhibition of EZH2 has emerged as a promising therapeutic strategy. Small molecule inhibitors that target the catalytic activity of EZH2 can reverse the hypermethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[5]

This compound: A Novel EZH2 Inhibitor

This compound is identified as compound 17 in the patent WO2019204490A1 , filed by Constellation Pharmaceuticals, Inc. While specific biological data for this compound is contained within the patent, this guide provides a framework for its characterization based on the established understanding of similar EZH2 inhibitors.

Mechanism of Action

This compound is anticipated to function as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2. By occupying this pocket, it prevents the transfer of a methyl group from SAM to H3K27, thereby inhibiting the histone methyltransferase activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and the reactivation of PRC2 target genes.

Impact on Gene Expression

The primary impact of this compound on gene expression is the derepression of genes silenced by PRC2-mediated H3K27 trimethylation. This can lead to a variety of cellular outcomes, including:

-

Induction of Apoptosis: Reactivation of pro-apoptotic genes can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors, such as CDKN1A (p21) and CDKN2A (p16), can halt cancer cell proliferation.

-

Cellular Differentiation: Inhibition of EZH2 can promote the differentiation of cancer cells, reducing their stem-like properties.

-

Modulation of Signaling Pathways: EZH2 inhibition can impact various signaling pathways, including the Wnt/β-catenin and Hedgehog pathways, by altering the expression of key components.

The specific genes and pathways affected by this compound would need to be determined experimentally through techniques such as RNA sequencing (RNA-seq).

Quantitative Data Summary

The following tables represent the types of quantitative data that would be generated to characterize the activity of this compound. The values provided are hypothetical and serve as a template for presenting experimental results.

Table 1: In Vitro Enzymatic Activity of this compound

| Parameter | Value |

| EZH2 IC50 (nM) | e.g., 5 |

| EZH1 IC50 (nM) | e.g., >1000 |

| Selectivity (EZH1/EZH2) | e.g., >200-fold |

Table 2: Cellular Activity of this compound in a Cancer Cell Line (e.g., DLBCL)

| Assay | Endpoint | This compound (1 µM) |

| Cellular H3K27me3 | % Inhibition | e.g., 95% |

| Cell Proliferation | IC50 (nM) | e.g., 50 |

| Apoptosis (Caspase 3/7 activity) | Fold Change vs. Control | e.g., 4.5 |

Table 3: Pharmacokinetic Properties of this compound (in mice)

| Parameter | Value |

| Oral Bioavailability (%) | e.g., 40 |

| Half-life (t1/2, hours) | e.g., 6 |

| Cmax (ng/mL) at 10 mg/kg | e.g., 1500 |

Detailed Experimental Protocols

EZH2 Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide (substrate)

-

S-[3H-methyl]-adenosyl-L-methionine (radiolabeled cofactor)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex, H3 peptide substrate, and assay buffer.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding S-[3H-methyl]-adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated radiolabeled SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3

ChIP-seq is used to map the genome-wide distribution of H3K27me3 and assess the effect of EZH2 inhibition.

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to ~80% confluency and treat with this compound or vehicle control for a specified time (e.g., 48-72 hours).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and control samples.

RNA Sequencing (RNA-seq) for Gene Expression Analysis

RNA-seq is employed to determine the transcriptional changes induced by this compound.

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control as in the ChIP-seq protocol.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound. Conduct pathway analysis to understand the biological processes affected.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation inhibition.

Visualizations

Signaling Pathway

Caption: Canonical EZH2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A representative experimental workflow for the characterization of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. Facebook [cancer.gov]

- 3. A phase 1b/2 study of CPI-1205, a small molecule inhibitor of EZH2, combined with enzalutamide (E) or abiraterone/prednisone (A/P) in patients with metastatic castration resistant prostate cancer (mCRPC). - ASCO [asco.org]

- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2-IN-11 Treatment: An In-depth Technical Guide to Modulated Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is primarily responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a modification that leads to chromatin compaction and transcriptional repression of target genes.[1][2] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of various cancers by silencing tumor suppressor genes.

This technical guide focuses on the cellular pathways modulated by EZH2 inhibition, with a specific emphasis on the effects of a representative EZH2 inhibitor, EPZ-6438 (Tazemetostat), which serves as a surrogate for Ezh2-IN-11 due to the limited public data on the latter. Both are understood to be potent and selective small-molecule inhibitors of EZH2. Treatment with these inhibitors leads to a reduction in global H3K27me3 levels, resulting in the reactivation of silenced genes and subsequent anti-tumor effects, including cell cycle arrest and apoptosis. Beyond its canonical role, EZH2 also possesses non-canonical functions, acting as a transcriptional co-activator and methylating non-histone proteins, thereby influencing a broader range of signaling pathways. This guide will delve into the quantitative effects, experimental methodologies, and the core signaling pathways impacted by EZH2 inhibition.

Data Presentation: Quantitative Effects of EZH2 Inhibition

The following tables summarize the quantitative data on the effects of the representative EZH2 inhibitor, EPZ-6438 (Tazemetostat), on various cancer cell lines.

Table 1: Cell Viability (IC50 Values) Following EPZ-6438 Treatment

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| Fuji | Synovial Sarcoma | 0.15 | 14 days | |

| HS-SY-II | Synovial Sarcoma | 0.52 | 14 days | |

| G401 | Rhabdoid Tumor | 0.032 - 1.0 | Not Specified | |

| A549 | Lung Cancer | 15.83 | Not Specified | |

| 4T1 | Breast Cancer | 29.3 | 72 hours | |

| A2780 | Ovarian Cancer | 47 | 72 hours |

Table 2: Apoptosis Induction by EPZ-6438 Treatment

| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |

| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | 1 µmol/L | 10 days | Significant increase vs. DMSO | |

| Farage | Diffuse Large B-cell Lymphoma (EZH2 wild-type) | 1 µmol/L | 10 days | No significant increase vs. DMSO | |

| G401 | Rhabdoid Tumor | 1 µM | 11-14 days | Time-dependent increase | |

| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Various doses | 7 days | Dose-dependent increase in cleaved caspase-3 |

Table 3: Cell Cycle Arrest Induced by EPZ-6438 Treatment

| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | Cell Cycle Phase Arrest | % Cells in Arrested Phase | Reference | |---|---|---|---|---|---| | G401 | Rhabdoid Tumor | Not Specified | 7 days | G1 | Increase in G1, decrease in S and G2/M | | | IOMM-Lee | Meningioma | Concentration-dependent | Not Specified | G1 | Concentration-dependent inhibition of progression | | | Cervical Cancer Cells (HPV+) | Cervical Cancer | Not Specified | 48 hours | G0/G1 | Not Specified | | | Diffuse Large B-cell Lymphoma | Lymphoma | Not Specified | Not Specified | G1 | Not Specified | |

Core Signaling Pathways Modulated by EZH2 Inhibition

EZH2 inhibitors modulate several critical signaling pathways implicated in cancer development and progression. The reactivation of tumor suppressor genes and the alteration of non-canonical EZH2 functions lead to significant downstream effects.

Wnt/β-catenin Signaling Pathway

EZH2 has been shown to directly repress the expression of several negative regulators of the Wnt/β-catenin pathway, such as Secreted Frizzled-Related Proteins (SFRPs) and Naked Cuticle Homolog 1 (NKD1). By inhibiting EZH2, these repressors are re-expressed, leading to the downregulation of Wnt signaling. This is characterized by a decrease in active β-catenin levels and reduced expression of downstream target genes like CCND1 (Cyclin D1) and MYC.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. EZH2 can activate this pathway through various mechanisms, including the repression of tumor suppressors that negatively regulate PI3K/Akt signaling. For instance, EZH2 can directly bind to the promoter of Insulin-like Growth Factor 1 Receptor (IGF1R) and, in conjunction with MYC, upregulate its expression, leading to downstream activation of the PI3K/Akt pathway. Inhibition of EZH2 can, therefore, lead to the suppression of this pro-survival pathway.

Notch Signaling Pathway

EZH2's role in the Notch signaling pathway is context-dependent and can involve both canonical and non-canonical functions. In some contexts, EZH2 can act as a transcriptional activator of NOTCH1 in a manner independent of its methyltransferase activity. In other scenarios, EZH2 contributes to the maintenance of a stem-like state in cancer cells, a process in which Notch signaling is also implicated. Inhibition of EZH2 can lead to the downregulation of Notch signaling components and a reduction in cancer stem cell properties.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of EZH2 inhibitor studies are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.

Materials:

-

Opaque-walled multiwell plates (96-well or 384-well)

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and experiment duration. Include wells with medium only for background measurement.

-

Compound Treatment: Add the desired concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours to 14 days).

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay:

-

Equilibrate the cell plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.

Materials:

-

70% Ethanol (cold)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol outlines the general steps for analyzing protein expression levels.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against EZH2, H3K27me3, β-catenin, p-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in lysis buffer.

-

Protein Quantification: Determine protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying mRNA levels of target genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the reaction in a real-time PCR system.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the ΔΔCt method.

Conclusion

Inhibition of EZH2 by small molecules such as this compound or its surrogate EPZ-6438 represents a promising therapeutic strategy in various cancers. The anti-tumor effects are mediated through the modulation of key cellular pathways, including the Wnt/β-catenin, PI3K/Akt/mTOR, and Notch signaling networks. These alterations in signaling lead to demonstrable effects on cell viability, apoptosis, and cell cycle progression. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to investigate and understand the multifaceted impact of EZH2 inhibition in preclinical models. Further research into the specific nuances of different EZH2 inhibitors and their application in combination therapies will continue to advance their clinical utility.

References

EZH2 Inhibitors in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[2][3] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of numerous cancers, including various lymphomas, breast cancer, prostate cancer, and more.[2][4] This has led to the development of small molecule inhibitors targeting EZH2 as a promising therapeutic strategy.

This technical guide provides an in-depth overview of the use of EZH2 inhibitors in cancer cell line studies, with a focus on experimental methodologies and data interpretation. While the specific inhibitor Ezh2-IN-11 has been identified as a potent EZH2 inhibitor, publicly available data on its use in peer-reviewed cancer cell line studies is limited. Therefore, this guide will utilize data from well-characterized EZH2 inhibitors such as GSK126 , Tazemetostat (EPZ-6438) , and SHR2554 to illustrate the principles and experimental outcomes of EZH2 inhibition in cancer research.

Mechanism of Action of EZH2 Inhibitors

EZH2 inhibitors primarily function by competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of the EZH2 enzyme. SAM is the methyl group donor for the histone methylation reaction. By blocking the binding of SAM, these inhibitors prevent the transfer of a methyl group to H3K27, leading to a global reduction in H3K27me3 levels. This, in turn, results in the de-repression of EZH2 target genes, which often include tumor suppressor genes. The reactivation of these silenced genes can lead to various anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.

Quantitative Data on EZH2 Inhibitor Activity in Cancer Cell Lines

The following tables summarize the anti-proliferative and apoptosis-inducing effects of various EZH2 inhibitors across a range of cancer cell lines.

Table 1: Anti-proliferative Activity (IC50) of EZH2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Incubation Time | Reference |

| GSK126 | HEC-50B | Endometrial Cancer | High EZH2 expression | 1.0 ± 0.2 | - | |

| GSK126 | Ishikawa | Endometrial Cancer | High EZH2 expression | 0.9 ± 0.6 | - | |

| GSK126 | HEC-151 | Endometrial Cancer | Low EZH2 expression | >10 | - | |

| GSK126 | HEC-265 | Endometrial Cancer | Low EZH2 expression | 10.4 ± 0.6 | - | |

| GSK126 | RPMI8226 | Multiple Myeloma | - | 12.6 | 72 hours | |

| GSK126 | MM.1S | Multiple Myeloma | - | 15.2 | 72 hours | |

| GSK126 | LP1 | Multiple Myeloma | - | 17.4 | 72 hours | |

| Tazemetostat (EPZ-6438) | G401 | Rhabdoid Tumor | SMARCB1-deleted | 0.032 - 1.0 | 14 days | |

| Tazemetostat (EPZ-6438) | Fuji | Synovial Sarcoma | - | 0.15 | 14 days | |

| Tazemetostat (EPZ-6438) | HS-SY-II | Synovial Sarcoma | - | 0.52 | 14 days | |

| SHR2554 | SU-DHL-6 | Diffuse Large B-cell Lymphoma | EZH2 Mutant | < 0.3 | 6 days | |

| SHR2554 | KARPAS-422 | Diffuse Large B-cell Lymphoma | EZH2 Mutant | < 0.3 | 6 days | |

| SHR2554 | U2932 | Diffuse Large B-cell Lymphoma | EZH2 Wild-type | > 0.6 | 6 days |

Table 2: Induction of Apoptosis by EZH2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Apoptosis (%) | Reference |

| GSK126 | RPMI8226 | Multiple Myeloma | 15 | 48 hours | ~30% | |

| GSK126 | MM.1S | Multiple Myeloma | 15 | 48 hours | ~40% | |

| GSK126 | LP1 | Multiple Myeloma | 15 | 48 hours | ~25% | |

| GSK126 | Saos2 | Osteosarcoma | 10 | 48 hours | Significant increase vs. control | |

| GSK126 | U2OS | Osteosarcoma | 10 | 48 hours | Significant increase vs. control | |

| SHR2554 | SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.5 | 6 days | Significant increase vs. control | |

| SHR2554 | U2932 | Diffuse Large B-cell Lymphoma | 2 | 6 days | Significant increase vs. control |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EZH2 inhibitor efficacy. Below are protocols for key experiments commonly used in cancer cell line studies.

Cell Viability Assay (MTT/CellTiter-Glo®)

Objective: To determine the concentration-dependent effect of an EZH2 inhibitor on cancer cell proliferation and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the EZH2 inhibitor (e.g., GSK126, Tazemetostat) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days), depending on the inhibitor and cell line.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an EZH2 inhibitor.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the EZH2 inhibitor at the desired concentration and for the specified duration.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of an EZH2 inhibitor on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with the EZH2 inhibitor as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To assess the protein levels of EZH2, H3K27me3, and other relevant signaling proteins.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., EZH2, H3K27me3, PARP, Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the genome-wide occupancy of H3K27me3 and assess changes upon EZH2 inhibitor treatment.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by EZH2 and a typical experimental workflow for evaluating EZH2 inhibitors.

Caption: EZH2 signaling pathway and the effect of its inhibition.

Caption: A typical experimental workflow for evaluating EZH2 inhibitors.

Conclusion

EZH2 inhibitors represent a significant advancement in the field of epigenetic cancer therapy. Their efficacy in preclinical models, particularly in cancers with defined genetic alterations like EZH2 mutations or SWI/SNF complex deficiencies, has paved the way for their clinical development. This technical guide provides a framework for researchers to design, execute, and interpret experiments aimed at evaluating the anti-cancer effects of EZH2 inhibitors in cell-based models. While specific data for this compound remains to be published in the peer-reviewed literature, the methodologies and expected outcomes outlined here, based on extensive research with other potent EZH2 inhibitors, provide a solid foundation for future studies. As our understanding of the intricate roles of EZH2 in cancer biology continues to grow, so too will the potential for targeted epigenetic therapies to improve patient outcomes.

References

Methodological & Application

Ezh2-IN-11: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1] This methylation leads to transcriptional repression of target genes involved in cell cycle control, differentiation, and apoptosis.[2][3] Dysregulation and overexpression of EZH2 have been implicated in the progression of various cancers, making it an attractive therapeutic target.[2][4]

Ezh2-IN-11 is a potent and specific small molecule inhibitor of EZH2. Its activity is detailed in patent WO2019204490A1, where it is referenced as compound 17. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Product Information

| Property | Value | Reference |

| Product Name | This compound | N/A |

| Alternative Name | Compound 17 | |

| CAS Number | 2387402-80-2 | |

| Molecular Formula | C28H36ClN3O5S | |

| Molecular Weight | 578.12 g/mol | N/A |

| Purity | >98% (recommended) | N/A |

| Storage | Store at -20°C, protect from light |

Mechanism of Action

This compound, as an EZH2 inhibitor, functions by competing with the S-adenosyl-L-methionine (SAM) cofactor for the catalytic pocket of the EZH2 SET domain. This competitive inhibition prevents the transfer of a methyl group to H3K27, thereby reducing the levels of H3K27me3. The subsequent decrease in this repressive histone mark leads to the derepression of tumor suppressor genes, ultimately resulting in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.

Signaling Pathways Affected by EZH2 Inhibition

EZH2 is a key regulator of several critical signaling pathways implicated in cancer. Inhibition of EZH2 by molecules like this compound can modulate these pathways, leading to anti-tumor effects.

Caption: EZH2 Signaling Pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound. It is recommended to empirically determine the optimal concentration of this compound for each cell line and assay, starting with a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Plate reader

Procedure:

-